

# Fluorescent Brightener 134: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fluorescent Brightener 134*

Cat. No.: *B12383126*

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An In-depth Technical Guide on the Core Properties, Alternative Names, and Research Applications of **Fluorescent Brightener 134**

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. **Fluorescent Brightener 134**, a compound with a rich history in industrial applications, is increasingly finding its place in the research landscape. This technical guide provides a comprehensive overview of its alternative names, key chemical and physical properties, and detailed experimental protocols for its use in various research contexts.

## Alternative Names and Chemical Identity

**Fluorescent Brightener 134** is known by a variety of synonyms in commercial and research settings. A clear understanding of these alternative names is crucial for a comprehensive literature search and for sourcing the compound.

Identifier Type	Value
CAS Number	3426-43-5[1]
C.I. Name	Fluorescent Brightener 90[2]
Common Synonyms	Optical Brightener CF, Fluorescent Brightening Agent 134, Leucophor PC, Uvitex CF[1]
IUPAC Name	Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate[1]
Molecular Formula	C <sub>34</sub> H <sub>30</sub> N <sub>10</sub> Na <sub>2</sub> O <sub>8</sub> S <sub>2</sub>
Molecular Weight	814.76 g/mol [3]

## Physicochemical Properties

**Fluorescent Brightener 134** is a stilbene derivative, a class of compounds known for their fluorescent properties.[4] It absorbs light in the ultraviolet spectrum (around 340-370 nm) and re-emits it in the blue portion of the visible spectrum (typically 420-470 nm).[4] This property is the basis for its function as a whitening agent and a fluorescent probe in research. It is generally a slight yellowish powder and is soluble in water.[1]

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Fluorescent Brightener 134**.

### High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

This protocol is adapted from methods used for the analysis of fluorescent brighteners in consumer products and environmental samples.

Objective: To detect and quantify **Fluorescent Brightener 134** in a sample matrix.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
- C18 reverse-phase HPLC column.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Ammonium acetate.
- **Fluorescent Brightener 134** standard.
- Sample containing or suspected of containing **Fluorescent Brightener 134**.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **Fluorescent Brightener 134** in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). From the stock solution, prepare a series of calibration standards of known concentrations.
- **Sample Preparation:** The sample preparation will vary depending on the matrix. For solid samples, an extraction step is necessary. A common method involves ultrasonic extraction with a solvent like 30% N,N-dimethylformamide in water. The extract should then be filtered through a 0.45 µm filter before injection.
- **Chromatographic Conditions:**
  - Mobile Phase A: 10 mM Ammonium acetate in water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the course of the run to elute the analyte.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10-20 µL.

- Fluorescence Detector Settings: Excitation wavelength around 350 nm and emission wavelength around 430 nm.
- Analysis: Inject the prepared standards and samples into the HPLC system. Identify the peak corresponding to **Fluorescent Brightener 134** based on the retention time of the standard. Quantify the amount of **Fluorescent Brightener 134** in the sample by comparing its peak area to the calibration curve generated from the standards.

## Staining of Cellulose in Plant and Fungal Cell Walls

This protocol is based on the known affinity of stilbene-based fluorescent brighteners for cellulose.

Objective: To visualize cellulose in the cell walls of plant or fungal samples.

Materials:

- **Fluorescent Brightener 134** staining solution (0.1% w/v in water or a suitable buffer).
- Plant or fungal tissue samples.
- Microscope slides and coverslips.
- Fluorescence microscope with a UV excitation filter and a blue emission filter.
- Phosphate-buffered saline (PBS) or other suitable washing buffer.

Procedure:

- Sample Preparation: Prepare thin sections of the plant or fungal tissue. For live-cell imaging, ensure the samples are kept in a physiologically appropriate medium.
- Staining: Immerse the samples in the 0.1% **Fluorescent Brightener 134** solution for 5-15 minutes. The optimal staining time may need to be determined empirically.
- Washing: After staining, wash the samples with PBS or the appropriate buffer to remove excess, unbound dye. This step is crucial to reduce background fluorescence.

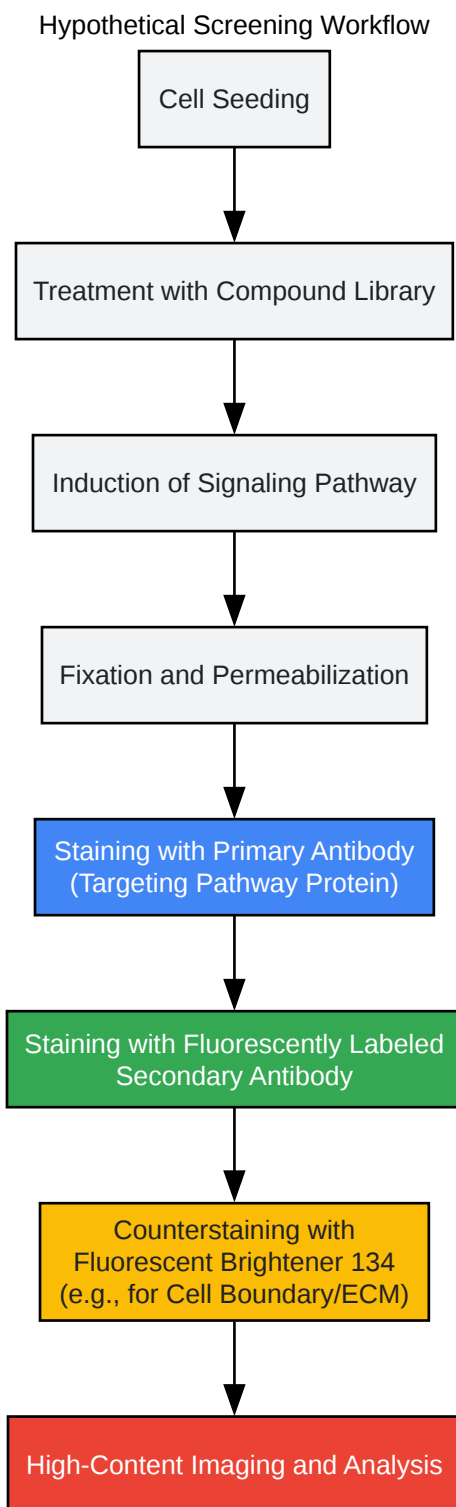
- Mounting: Mount the stained samples on a microscope slide with a drop of mounting medium and a coverslip.
- Imaging: Observe the samples using a fluorescence microscope. Cellulose-rich structures, such as cell walls, will exhibit bright blue fluorescence when excited with UV light.

## Potential Research Applications in Drug Development and Signaling Pathways

While direct and extensive use of **Fluorescent Brightener 134** in drug development and signaling pathway research is not yet well-documented, its properties as a stilbene derivative and a fluorescent probe suggest potential applications. Stilbene compounds are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties, and can interact with various cellular pathways.<sup>[5]</sup>

### Hypothetical Experimental Workflow: Screening for Modulators of a Cellular Pathway

This conceptual workflow illustrates how **Fluorescent Brightener 134** could potentially be used as a tool in a high-content screening assay.



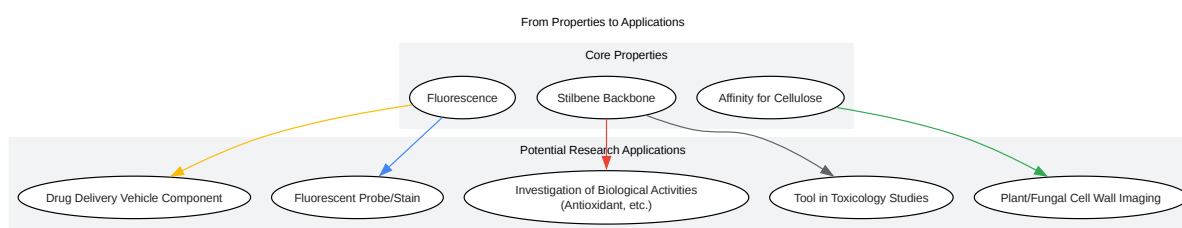
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Caption: A conceptual workflow for a high-content screen where FB-134 could be a counterstain.

In this hypothetical scenario, **Fluorescent Brightener 134** could be used as a counterstain to delineate cell boundaries or the extracellular matrix, providing contextual information for the primary readout of the signaling pathway activation.

#### Logical Relationship: Properties to Potential Applications

The inherent properties of **Fluorescent Brightener 134** can be logically linked to a variety of potential research applications.



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Caption: Logical connections between FB-134's properties and its potential research uses.

## Conclusion

**Fluorescent Brightener 134** is a versatile compound with a well-established identity and a growing number of applications in the research domain. For scientists and professionals in drug development, its utility as a fluorescent stain for cellular components is clear. While its role in directly probing signaling pathways is still an area for future exploration, the foundation of its chemical nature as a stilbene derivative opens up intriguing possibilities for its use in investigating biological activities and as a tool in broader toxicological and pharmacological studies. The detailed protocols and conceptual frameworks provided in this guide aim to equip researchers with the necessary information to effectively utilize **Fluorescent Brightener 134** in their work.

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